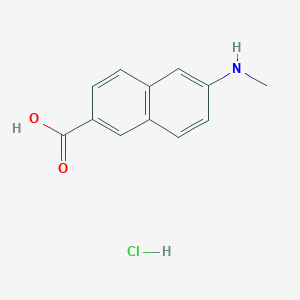

6-(Methylamino)naphthalene-2-carboxylic acid;hydrochloride

Descripción

6-(Methylamino)naphthalene-2-carboxylic acid hydrochloride is a naphthalene derivative featuring a methylamino (-NHCH₃) substituent at position 6 and a carboxylic acid (-COOH) group at position 2, with a hydrochloride salt enhancing its solubility. This compound is structurally tailored for applications in pharmaceutical intermediates, leveraging its aromatic backbone and ionic character for improved bioavailability and reactivity .

Propiedades

IUPAC Name |

6-(methylamino)naphthalene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c1-13-11-5-4-8-6-10(12(14)15)3-2-9(8)7-11;/h2-7,13H,1H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZCCCWTKRINAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)C=C(C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)naphthalene-2-carboxylic acid;hydrochloride typically involves the following steps:

Nitration: Naphthalene is nitrated to form 6-nitronaphthalene-2-carboxylic acid.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Methylation: The amino group is then methylated using a methylating agent such as methyl iodide.

Hydrochloride Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 6-(Methylamino)naphthalene-2-carboxylic acid;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.

Análisis De Reacciones Químicas

Types of Reactions

6-(Methylamino)naphthalene-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Naphthoquinones

Reduction: Alcohol derivatives

Substitution: Various substituted naphthalene derivatives

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

-

Anticancer Research:

- Recent studies have investigated the potential of 6-(Methylamino)naphthalene-2-carboxylic acid; hydrochloride as an anticancer agent. Its structural similarity to other bioactive compounds suggests it may inhibit certain cancer cell lines effectively.

- A specific study highlighted its use in developing novel metal complexes that demonstrate enhanced anticancer properties when combined with transition metals .

- Pharmacological Studies:

Applications in Material Science

6-(Methylamino)naphthalene-2-carboxylic acid; hydrochloride is also explored for its utility in creating advanced materials:

- Polymer Synthesis:

- Dye Production:

Data Table: Summary of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agent development | Shows potential against specific cancer cell lines |

| Pharmacology | Evaluation of bioavailability | Promising pharmacokinetic profile |

| Material Science | Polymer synthesis | High elasticity and thermal resistance |

| Dye Production | Textile and coating dyes | Stable under environmental conditions |

Case Studies

Case Study 1: Anticancer Activity

A study conducted on various naphthalene derivatives, including 6-(Methylamino)naphthalene-2-carboxylic acid; hydrochloride, demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting its potential as a lead compound for drug development.

Case Study 2: Polymer Development

In a collaborative research project, the synthesis of a polymer using 6-(Methylamino)naphthalene-2-carboxylic acid; hydrochloride resulted in materials that exhibited tensile strengths exceeding those of conventional polymers. This advancement opens avenues for applications in high-performance materials used in aerospace and automotive industries.

Mecanismo De Acción

The mechanism of action of 6-(Methylamino)naphthalene-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also act as a fluorescent probe, allowing researchers to study molecular interactions and pathways in real-time.

Comparación Con Compuestos Similares

6-(Aminomethyl)naphthalene-2-carboxylic Acid Hydrochloride

- Structure: Features an aminomethyl (-CH₂NH₂) group at position 6 instead of methylamino (-NHCH₃).

- Key Differences: Polarity: The primary amine (-CH₂NH₂) in the aminomethyl derivative increases polarity compared to the secondary amine (-NHCH₃) in the target compound. Reactivity: The aminomethyl group may undergo different reactions, such as Schiff base formation, whereas the methylamino group is less nucleophilic. Applications: Both are hydrochloride salts, suggesting use in similar drug synthesis pathways, but the aminomethyl variant may require additional protection steps during synthesis .

6-Methyl-2-naphthoic Acid

- Structure: A methyl (-CH₃) group replaces the methylamino substituent at position 6.

- Key Differences: Polarity and Solubility: Lacks the amine and hydrochloride, reducing aqueous solubility (logP ~2.8 vs. lower for the target compound). Functionality: Absence of nitrogen limits its utility in reactions requiring amine participation (e.g., amide coupling). Applications: Primarily used as a non-polar building block in materials science rather than pharmaceuticals .

6-[(Methylamino)sulfinyl]naphthalene-2-carboxylic Acid

- Structure: Incorporates a sulfinyl (-SO-) group attached to the methylamino moiety.

- Key Differences :

- Acidity/Reactivity : The sulfinyl group increases acidity (pKa ~3.5–4.0) compared to the target compound (pKa ~4.5–5.0 for the carboxylic acid).

- Biological Activity : Sulfinyl groups enhance metal-binding capacity, making this analog suitable for enzyme inhibition studies.

- Synthesis Complexity : Requires additional steps to introduce the sulfinyl group, reducing scalability .

2-Amino-2-naphthalen-2-ylacetic Acid Hydrochloride

- Structure: An acetic acid side chain with an amino group is attached to the naphthalene ring.

- Key Differences: Geometry: The flexible acetic acid chain alters spatial interactions with biological targets compared to the rigid naphthalene-carboxylic acid framework. Metabolism: The β-amino acid structure may resist enzymatic degradation better than α-substituted analogs. Applications: Potential use in peptide mimetics or prodrugs .

Structural and Functional Data Comparison

| Compound Name | Substituent at Position 6 | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 6-(Methylamino)naphthalene-2-carboxylic acid hydrochloride | -NHCH₃ | C₁₂H₁₂ClNO₂ | 253.69 | Pharmaceutical intermediates |

| 6-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride | -CH₂NH₂ | C₁₂H₁₂ClNO₂ | 253.69 | Drug synthesis (e.g., kinase inhibitors) |

| 6-Methyl-2-naphthoic acid | -CH₃ | C₁₂H₁₀O₂ | 186.21 | Materials science, dyes |

| 6-[(Methylamino)sulfinyl]naphthalene-2-carboxylic acid | -NHSOCH₃ | C₁₂H₁₁NO₃S | 273.29 | Enzyme inhibition studies |

| 2-Amino-2-naphthalen-2-ylacetic acid hydrochloride | -CH(NH₂)COOH | C₁₂H₁₂ClNO₂ | 253.69 | Peptide mimetics |

Actividad Biológica

6-(Methylamino)naphthalene-2-carboxylic acid; hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by its naphthalene structure, which is known for its versatility in biological applications. The presence of the methylamino group enhances its interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 6-(Methylamino)naphthalene-2-carboxylic acid; hydrochloride |

| Molecular Formula | C12H13ClN2O2 |

| Molecular Weight | 250.69 g/mol |

| Solubility | Soluble in water |

The biological activity of 6-(Methylamino)naphthalene-2-carboxylic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The methylamino group may enhance its binding affinity, leading to increased potency against specific biological targets.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that derivatives of naphthalene-2-carboxylic acids exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 6-(Methylamino)naphthalene-2-carboxylic acid have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

- Cytotoxicity : In vitro studies using various cancer cell lines have reported that this compound can induce cytotoxic effects, potentially serving as a chemotherapeutic agent. It has been evaluated for its ability to reverse drug resistance in cancer cells, enhancing the efficacy of conventional chemotherapeutics .

Case Studies

-

Antibacterial Activity :

- A study evaluated the antimicrobial effects of various naphthalene derivatives, including 6-(Methylamino)naphthalene-2-carboxylic acid. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains, showing promising results with MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against Escherichia coli and Bacillus mycoides .

-

Cytotoxicity Against Cancer Cells :

- In a study focused on drug-resistant leukemia cells (P388/ADR), derivatives of naphthalene-2-carboxylic acids demonstrated significant reversal of drug resistance at concentrations ranging from 40 to 80 µg/ml. The percentage enhancement in drug activity was noted to be between 33.58% and 90.67%, indicating strong potential for therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the naphthalene ring significantly affect the biological activity of the compound. For example, substituents on the carboxylic acid moiety can alter solubility and binding characteristics, enhancing or diminishing biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.